molecular formula C23H24O7 B2514185 (6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one CAS No. 82784-44-9

(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one

Cat. No.: B2514185
CAS No.: 82784-44-9
M. Wt: 412.438
InChI Key: GHBZHAWROFXWAR-NFBKMPQASA-N
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Description

(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one is a natural product found in Millettia pachycarpa with data available.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of chromene derivatives, including compounds structurally similar to the requested compound, involves techniques like cyclodehydrogenation and the use of specific reagents such as DDQ. For example, Meikle and Stevens (1979) demonstrated the synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen, highlighting various synthetic routes (Meikle & Stevens, 1979).
  • A study by Alizadeh, Foroumadi, and Shafiee (2008) presented a new synthetic route towards 2,2-dimethylchromene, demonstrating the adaptability of synthetic methods in the creation of chromene derivatives (Alizadeh, Foroumadi, & Shafiee, 2008).

Biological and Chemical Properties

  • Costa et al. (2008) explored the condensation of salicylaldehydes and malononitrile, leading to the synthesis of new dimeric chromene derivatives, which revealed significant biological activities such as inhibiting the growth of Aspergillus spp. and reducing ochratoxin A production (Costa et al., 2008).
  • López-Pérez et al. (2005) investigated the cytotoxicity of various 4-phenylcoumarins isolated from the leaves of Marila pluricostata, indicating the potential biological activities of compounds related to chromene derivatives (López-Pérez et al., 2005).

Applications in Chemistry

  • The research by Bandaranayake, Crombie, and Whiting (1971) on dimethylchromenylation reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane demonstrates the relevance of chromene derivatives in organic synthesis and potential applications in the synthesis of various natural products (Bandaranayake, Crombie, & Whiting, 1971).
  • A study by Wu, Li, and Yan (2011) showed the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, highlighting the use of CeCl3·7H2O as a catalyst, which underscores the chemical versatility and synthesis potential of chromene derivatives (Wu, Li, & Yan, 2011).

Properties

IUPAC Name

(6aR,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-12(2)5-6-13-16(24)8-7-14-21(13)30-20-11-29-17-10-19(28-4)18(27-3)9-15(17)23(20,26)22(14)25/h5,7-10,20,24,26H,6,11H2,1-4H3/t20-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBZHAWROFXWAR-NFBKMPQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3(C2=O)O)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@]3(C2=O)O)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Reactant of Route 2
Reactant of Route 2
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Reactant of Route 3
Reactant of Route 3
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Reactant of Route 4
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Reactant of Route 5
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Reactant of Route 6
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one

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